molecular formula C11H10ClN B13202693 1-Chloro-5-ethylisoquinoline

1-Chloro-5-ethylisoquinoline

Cat. No.: B13202693
M. Wt: 191.65 g/mol
InChI Key: HXQKPOKWGWJVBP-UHFFFAOYSA-N
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Description

1-Chloro-5-ethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethylisoquinoline can be synthesized through several methods. One common approach involves the chlorination of 5-ethylisoquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-ethylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substitution reactions yield various substituted isoquinolines.
  • Oxidation reactions produce quinoline derivatives.
  • Reduction reactions result in tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-Chloro-5-ethylisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-5-ethylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the chloro and ethyl substituents.

    5-Ethylisoquinoline: Similar structure but without the chlorine atom.

    1-Chloroisoquinoline: Lacks the ethyl group.

Uniqueness: 1-Chloro-5-ethylisoquinoline is unique due to the presence of both chloro and ethyl substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

1-chloro-5-ethylisoquinoline

InChI

InChI=1S/C11H10ClN/c1-2-8-4-3-5-10-9(8)6-7-13-11(10)12/h3-7H,2H2,1H3

InChI Key

HXQKPOKWGWJVBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CN=C(C2=CC=C1)Cl

Origin of Product

United States

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